Teslexivir
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Overview
Description
Teslexivir is a topical antiviral agent known for its effectiveness and selectivity in inhibiting the interaction between two essential viral proteins, E1 and E2. This interaction is crucial for the DNA replication and viral production of Human Papilloma Virus (HPV) types 6 and 11 . This compound has been primarily developed for the treatment of condylomata acuminata (genital warts) caused by HPV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teslexivir involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, amidation, and esterification .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Teslexivir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Teslexivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between viral proteins and inhibitors.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of genital warts caused by HPV. .
Industry: Utilized in the development of antiviral formulations and topical treatments.
Mechanism of Action
Teslexivir exerts its antiviral effects by selectively inhibiting the interaction between the E1 and E2 proteins of HPV. This inhibition prevents the replication of viral DNA, thereby reducing the production of new viral particles. The molecular targets of this compound are the E1 and E2 proteins, which are essential for the viral life cycle .
Comparison with Similar Compounds
Cidofovir: Another antiviral agent used to treat HPV infections.
Imiquimod: An immune response modifier used for the treatment of genital warts.
Podophyllotoxin: A topical agent used to treat genital warts.
Uniqueness of Teslexivir: this compound is unique in its selective inhibition of the E1 and E2 protein interaction, which is a critical step in the HPV replication process. This specificity makes it a potent antiviral agent with fewer side effects compared to other treatments .
Properties
IUPAC Name |
4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCUQWSZXLRNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075798-37-6 |
Source
|
Record name | Teslexivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TESLEXIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.